2,3-Difluorobenzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

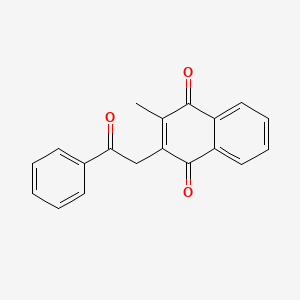

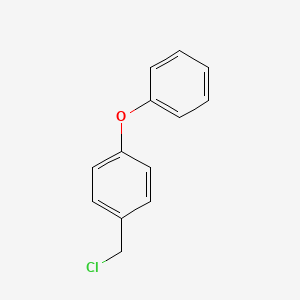

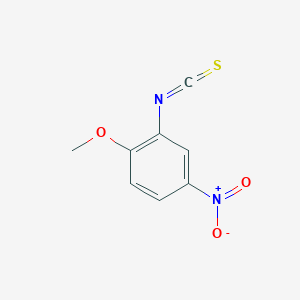

2,3-Difluorobenzophenone is a chemical compound with the molecular formula C13H8F2O . It is a derivative of benzophenone, where two hydrogen atoms on the benzene ring are replaced by fluorine .

Molecular Structure Analysis

The molecular structure of 2,3-Difluorobenzophenone consists of a central carbonyl group (C=O) flanked by two benzene rings, each of which has a fluorine atom attached . The exact positions of these fluorine atoms on the benzene rings differentiate 2,3-Difluorobenzophenone from other isomers .Scientific Research Applications

Synthesis Methods and Properties

2,3-Difluorobenzophenone, as a fluorine-containing fine chemical product and pharmaceutical intermediate, has been extensively studied for its synthesis methods and properties. Various synthesis methods, such as the Fridel-Crafts alkylation hydrolysis method, halogen substitution method, and catalytic carbonylation method, are used to produce 4,4'-difluorobenzophenone, a compound closely related to 2,3-difluorobenzophenone. These methods contribute to understanding the physico-chemical and spectral properties of such compounds (Z. Hen, 2014).

Applications in Polymer Synthesis

2,3-Difluorobenzophenone plays a significant role in the synthesis of high-performance polymers. One study describes the synthesis of a fluorinated phthalazinone monomer and its polymers through polycondensation reactions involving 4,4′-difluorobenzophenone. These polymers exhibit excellent thermal properties and solubility in common aprotic solvents, making them suitable for applications in engineering plastics and membrane materials (Shude Xiao et al., 2003).

Electro-Optical and Dielectric Properties

The influence of fluorine-containing compounds, like 4,4′-difluorobenzophenone, on the electro-optical and dielectric properties of polymer-stabilized blue phase liquid crystals has been investigated. Adding 4,4′-difluorobenzophenone to polymer-stabilized blue phase liquid crystals effectively reduced operation voltage, making these compounds potential candidates for advanced electro-optical applications (Po-Chang Wu et al., 2017).

Safety and Hazards

Mechanism of Action

Target of Action

It’s known that this compound is used in chemical synthesis , suggesting that it may interact with various molecular targets depending on the specific reaction conditions.

Mode of Action

2,3-Difluorobenzophenone is a chemical intermediate used in the synthesis of various materials . Its mode of action is likely dependent on the specific chemical reactions it’s involved in. For instance, it has been used in the synthesis of poly(arylene ether ketones) via a nucleophilic substitution reaction .

Action Environment

The action, efficacy, and stability of 2,3-Difluorobenzophenone are likely to be influenced by various environmental factors, including temperature, pH, and the presence of other chemicals. For instance, its use in the synthesis of poly(arylene ether ketones) involves heating at specific temperatures .

properties

IUPAC Name |

(2,3-difluorophenyl)-phenylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O/c14-11-8-4-7-10(12(11)15)13(16)9-5-2-1-3-6-9/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWQOPMJTQPWHOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=CC=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60341103 |

Source

|

| Record name | 2,3-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208173-20-0 |

Source

|

| Record name | (2,3-Difluorophenyl)phenylmethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=208173-20-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Difluorobenzophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60341103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,2,3,4-Tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B1362867.png)

![2-{1-(Dimethylamino)-3-[4-(trifluoromethoxy)anilino]-2-propenylidene}malononitrile](/img/structure/B1362884.png)

![N-[[4-(2-chlorophenoxy)-3-nitrophenyl]methylidene]hydroxylamine](/img/structure/B1362919.png)